molecular formula C21H22ClN3O B2511084 8-[(4-CHLOROPHENYL)METHYL]-3-(3-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE CAS No. 1189495-45-1

8-[(4-CHLOROPHENYL)METHYL]-3-(3-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE

Cat. No.: B2511084
CAS No.: 1189495-45-1
M. Wt: 367.88
InChI Key: USBQRYLJUHHPSL-UHFFFAOYSA-N
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Description

8-[(4-CHLOROPHENYL)METHYL]-3-(3-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE is a complex organic compound featuring a spirocyclic structure. This compound is characterized by the presence of a triazaspiroundecane core, which is substituted with a chlorophenylmethyl group and a methylphenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(4-CHLOROPHENYL)METHYL]-3-(3-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a chlorophenylmethyl ketone with a methylphenyl hydrazine derivative, followed by cyclization using a suitable acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

8-[(4-CHLOROPHENYL)METHYL]-3-(3-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of halogenated or alkylated derivatives .

Scientific Research Applications

8-[(4-CHLOROPHENYL)METHYL]-3-(3-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-[(4-CHLOROPHENYL)METHYL]-3-(3-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 8-[(4-CHLOROPHENYL)SULPHONYL]-2-METHYL-3-(3-(TRIFLUOROMETHYL)PHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE
  • 3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Uniqueness

8-[(4-CHLOROPHENYL)METHYL]-3-(3-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE is unique due to its specific substitution pattern and the presence of both chlorophenyl and methylphenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

The compound 8-[(4-chlorophenyl)methyl]-3-(3-methylphenyl)-1,4,8-triazaspiron[4.5]dec-3-en-2-one is a member of the triazole class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of the compound can be described as follows:

  • Molecular Formula : C₁₅H₁₄ClN₃O
  • Molecular Weight : 285.74 g/mol
  • IUPAC Name : 8-[(4-chlorophenyl)methyl]-3-(3-methylphenyl)-1,4,8-triazaspiron[4.5]dec-3-en-2-one

The presence of the chlorophenyl and methyl groups contributes to its lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In a study assessing various triazole compounds, derivatives similar to 8-[(4-chlorophenyl)methyl]-3-(3-methylphenyl)-1,4,8-triazaspiron[4.5]dec-3-en-2-one demonstrated moderate to strong antibacterial activity against several strains of bacteria including Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
8-[(4-Chlorophenyl)methyl]-...Staphylococcus aureus15
8-[(4-Chlorophenyl)methyl]-...Escherichia coli12
Control (Ampicillin)Staphylococcus aureus20
Control (Ampicillin)Escherichia coli18

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory potential. Notably, it exhibited significant inhibition against acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's . The IC50 value was found to be lower than that of standard inhibitors like donepezil.

Table 2: Enzyme Inhibition Data

CompoundEnzymeIC50 (µM)
8-[(4-Chlorophenyl)methyl]-...Acetylcholinesterase10.5
DonepezilAcetylcholinesterase25.0

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through the activation of caspase pathways .

The biological activities of 8-[(4-chlorophenyl)methyl]-3-(3-methylphenyl)-1,4,8-triazaspiron[4.5]dec-3-en-2-one can be attributed to its ability to interact with specific biological targets:

  • Binding Affinity : Molecular docking studies indicate strong binding affinity to AChE and certain bacterial enzymes.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.
  • Inhibition of Cell Proliferation : It disrupts cell cycle progression in cancer cells.

Case Studies

A case study involving the synthesis and evaluation of related triazole compounds highlighted the importance of substituent variations on biological activity. Compounds with electron-withdrawing groups showed enhanced antibacterial activity compared to their electron-donating counterparts .

Properties

IUPAC Name

8-[(4-chlorophenyl)methyl]-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O/c1-15-3-2-4-17(13-15)19-20(26)24-21(23-19)9-11-25(12-10-21)14-16-5-7-18(22)8-6-16/h2-8,13H,9-12,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBQRYLJUHHPSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3(CCN(CC3)CC4=CC=C(C=C4)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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